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Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell
lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a hallmark of
numerous human cancers and is frequently associated with therapeutic resistance and poor
prognosis. Consequently, Mcl-1 has emerged as a high-priority target for the development of
novel anti-cancer therapeutics. This document provides a comprehensive technical overview of
the preclinical data available for 155H1, a novel histidine-covalent stapled alpha-helical peptide
designed to specifically inhibit Mcl-1.

Core Concepts: Mcl-1 Inhibition by 155H1

155H1 is a synthetic, cell-penetrating peptide that is "stapled" with a hydrocarbon linker to
constrain it in an alpha-helical conformation. This pre-organization enhances its binding affinity
for the BH3-binding groove of Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins
like Bim and Puma. Uniquely, 155H1 is designed to form a covalent bond with a histidine
residue (His252) in the Mcl-1 binding pocket, leading to irreversible inhibition.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 sequesters pro-apoptotic effector proteins BAX and BAK, preventing them from
oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Inhibition of Mcl-1
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by agents like 155H1 releases BAX and BAK, leading to mitochondrial outer membrane

permeabilization (MOMP), cytochrome c release, and subsequent caspase activation,
culminating in programmed cell death.
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Figure 1: Mcl-1 Signaling Pathway in Apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for 155H1 and other representative
Mcl-1 inhibitors.

Table 1: In Vitro Binding Affinity and Cellular Potency of Mcl-1 Inhibitors

Cellular
. . Potency
Compound Target Assay Type IC50/Ki (nM) Cell Line
(GI50/EC50,
nM)
Potent (exact N
-~ A549 Sensitizes to
155H1 hMcl-1 Not Specified  value not ]
- (NSCLC) etoposide
specified)
- < 1.2 (Ki), H929
S63845 Mcl-1 Not Specified ~10
0.19 (Kd) (Myeloma)
<0.0031 MOLM-13
AZD5991 Mcl-1 Not Specified ~20
(IC50) (AML)
Compound Subnanomola  NCI-H929 90 (A427,
Mcl-1 TR-FRET
26 r (Myeloma) NSCLC)

Table 2: In Vivo Efficacy of Representative Mcl-1 Inhibitors in Xenograft Models

No in vivo data has been published for 155H1. The following data for other Mcl-1 inhibitors in
relevant cancer models is provided for context.
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Dosing

Tumor Growth

Compound Cancer Model o Notes
Schedule Inhibition (TGI)
Multiple ) o Well-tolerated at
25 mg/kg, i.v., Significant tumor ]
S63845 Myeloma (H929 ) effective doses.
weekly regression
xenograft) [1]
AML (MOLM-13 ] Complete tumor Potent anti-tumor
AZD5991 Single dose ) o
xenograft) regression activity.[2]
Also showed
enhanced
NSCLC (A427 40 mg/kg, every )
Compound 26 57% TGl response in

xenograft)

14 days

combination with

docetaxel.[3]

Experimental Protocols
Synthesis and Purification of Stapled Peptides (General

Protocol)

The synthesis of stapled peptides like 155H1 generally follows a multi-step process involving

solid-phase peptide synthesis (SPPS) and an on-resin ring-closing metathesis reaction.

1. Solid-Phase Peptide Synthesis (SPPS):

» Resin: A suitable solid support, such as Rink Amide resin, is used.

e Amino Acid Coupling: Fmoc-protected amino acids, including the non-natural olefin-bearing

amino acids for the staple, are sequentially coupled to the growing peptide chain. Standard

coupling reagents like HATU or HCTU are used.

o Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF

between each coupling step.

» N-terminal Modification: The N-terminus can be acetylated or left as a free amine.

2. On-Resin Olefin Metathesis:
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Catalyst: A ruthenium-based catalyst, such as Grubbs' first-generation catalyst, is used to
catalyze the ring-closing metathesis reaction between the two olefinic side chains of the
incorporated non-natural amino acids.

Solvent: The reaction is typically carried out in an inert solvent like 1,2-dichloroethane (DCE).

Reaction Time: The reaction is allowed to proceed for several hours, and the catalyst may be
replenished to ensure complete cyclization.

. Cleavage and Deprotection:

The stapled peptide is cleaved from the resin, and all remaining side-chain protecting groups
are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and
scavengers like triisopropylsilane (TIS) and water.

. Purification:

The crude peptide is precipitated in cold diethyl ether and collected by centrifugation.

Final purification is achieved by reverse-phase high-performance liquid chromatography
(RP-HPLC).

The identity and purity of the final product are confirmed by mass spectrometry and
analytical HPLC.[4][5][6][7]
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Figure 2: Stapled Peptide Synthesis Workflow.

Cellular Cytotoxicity Assay

o Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.
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Compound Treatment: Cells are treated with serial dilutions of 155H1, etoposide, or a
combination of both. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT
assay or a commercial kit like CellTiter-Glo.

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle
control, and dose-response curves are generated to determine the GI50 (concentration for
50% growth inhibition). Synergy between 155H1 and etoposide can be calculated using the
Chou-Talalay method.

In Vivo Xenograft Model (Representative Protocol)

Cell Implantation: Human cancer cells (e.g., NCI-H929 or A427) are implanted
subcutaneously into the flank of immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
Randomization: Mice are randomized into treatment and control groups.

Treatment Administration: The Mcl-1 inhibitor is administered via a suitable route (e.qg.,
intravenous or oral) at a predetermined dose and schedule. The vehicle is administered to
the control group.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or at a specified time point.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor
volume in the treated groups to the control group. Statistical analysis is performed to
determine the significance of the anti-tumor effect.[1][2][3]

Conclusion
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The preclinical data for 155H1 and other Mcl-1 inhibitors highlight the therapeutic potential of
targeting this critical survival protein in cancer. 155H1, with its unique covalent mechanism of
action, represents a promising lead compound. While in vivo data for 155H1 is not yet publicly
available, the significant anti-tumor activity observed with other Mcl-1 inhibitors in preclinical
models provides a strong rationale for its further development. The experimental protocols and
pathway diagrams provided in this whitepaper offer a foundational resource for researchers
and drug development professionals working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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